BenchChemオンラインストアへようこそ!

5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Lipophilicity Drug-likeness Physicochemical profiling

This bridged bicyclic amide (MW 249.33, XLogP3-AA 1.8, TPSA 54.8 Ų) features a unique 3-(methylsulfanyl)benzoyl group that provides a moderate electron-donating profile and a metabolically labile thioether handle. Unlike the 3-CF₃ or unsubstituted benzoyl analogs, the sulfide can be sequentially oxidized to sulfoxide and sulfone, enabling divergent SAR exploration from a single precursor. With zero H-bond donors and lead-like physicochemical properties, it is an ideal tool for hit-to-lead programs and peripheral target screening collections.

Molecular Formula C13H15NO2S
Molecular Weight 249.33
CAS No. 2034612-55-8
Cat. No. B2463743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034612-55-8
Molecular FormulaC13H15NO2S
Molecular Weight249.33
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)N2CC3CC2CO3
InChIInChI=1S/C13H15NO2S/c1-17-12-4-2-3-9(5-12)13(15)14-7-11-6-10(14)8-16-11/h2-5,10-11H,6-8H2,1H3
InChIKeyKCVBFEQONZLWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(Methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034612-55-8): Core Chemical Identity and Scaffold Context


5-[3-(Methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034612-55-8, molecular formula C₁₃H₁₅NO₂S, MW 249.33 g/mol) is a chiral, bridged bicyclic amide featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core N-functionalized with a 3-(methylsulfanyl)benzoyl group [1]. The scaffold belongs to the class of carbon-atom bridged morpholines, which have been explored as conformationally constrained platforms for γ-amino acid analogues and as key intermediates in the design of kinase inhibitors [2]. The compound contains two undefined stereocenters, exists as a racemic mixture in its default commercial form, and carries zero hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3-AA of 1.8, and a topological polar surface area (TPSA) of 54.8 Ų, resulting in zero Lipinski Rule-of-5 violations [1].

Why 5-[3-(Methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Replaced by Generic 2-Oxa-5-azabicyclo[2.2.1]heptane Analogs


Within the 2-oxa-5-azabicyclo[2.2.1]heptane family, the N-acyl substituent dictates the compound's lipophilicity, electronic character, hydrogen-bonding capacity, and metabolic susceptibility. The 3-(methylsulfanyl)benzoyl group present in this compound introduces a thioether moiety that is absent in the unsubstituted benzoyl analog (CAS 31337-88-9) [1] and fundamentally distinct from the electron-withdrawing, metabolically inert trifluoromethyl group found in the closely related analog 5-[3-(trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034611-09-9) [2]. The methylsulfanyl substituent confers a moderate electron-donating resonance effect (σₚ⁺ ≈ −0.60) and a positive Hammett σₘ value, creating a unique electronic profile that differs from both the unsubstituted phenyl and the strongly electron-withdrawing 3-CF₃-phenyl analogs [3]. Furthermore, the thioether sulfur serves as a potential metabolic soft spot amenable to oxidation (to sulfoxide or sulfone), offering a tunable handle for prodrug design or metabolite diversification that is unavailable in the trifluoromethyl or unsubstituted phenyl series [3]. These physicochemical divergences mean that in any structure-activity relationship (SAR) study, biological assay, or synthetic campaign, the 3-(methylsulfanyl)benzoyl variant cannot be treated as interchangeable with other N-acyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives.

Quantitative Differentiation Evidence for 5-[3-(Methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) of 5-[3-(Methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane Compared to the 3-Trifluoromethyl Analog and Unsubstituted Benzoyl Parent

The target compound's computed octanol-water partition coefficient (XLogP3-AA = 1.8) represents an intermediate lipophilicity that bridges the unsubstituted benzoyl parent and the 3-trifluoromethyl analog. This differential is critical for membrane permeability, aqueous solubility, and non-specific protein binding in biological assays [1]. The unsubstituted benzoyl analog (CAS 31337-88-9) has an XLogP3-AA of approximately 1.3, while the 3-CF₃ analog (CAS 2034611-09-9) is substantially more lipophilic with an XLogP3-AA of approximately 2.5 [1]. The ~0.5 log unit increase over the parent and ~0.7 log unit decrease versus the CF₃ analog position the methylsulfanyl compound in a distinct lipophilicity band, which can be decisive for achieving balanced ADME properties in lead optimization campaigns [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation from the 3-Trifluoromethyl Analog

The target compound has a TPSA of 54.8 Ų and three hydrogen bond acceptors (the amide carbonyl oxygen, the bridging ether oxygen of the bicyclic system, and the thioether sulfur), with zero hydrogen bond donors [1]. In contrast, the 3-trifluoromethyl analog (CAS 2034611-09-9) has a TPSA of approximately 46.8 Ų with the same number of formal H-bond acceptors, but the fluorine atoms do not contribute to TPSA, resulting in a lower polar surface area [1]. A TPSA below 60 Ų is generally associated with favorable oral absorption, while values below 90 Ų are associated with potential blood-brain barrier penetration [2]. The 8 Ų higher TPSA of the methylsulfanyl compound compared to the CF₃ analog represents a ~17% relative increase in polar surface area, which may reduce passive CNS penetration while maintaining acceptable oral absorption, a property that could be advantageous for peripherally restricted target engagement [2].

Polar surface area Blood-brain barrier penetration Oral bioavailability

Molecular Weight and Fractional Csp3 (Fsp3) Differentiation: Implications for Lead-Likeness and Fragment-Based Screening Libraries

With a molecular weight of 249.33 g/mol, 17 heavy atoms, and an estimated fraction of sp³-hybridized carbons (Fsp3) of approximately 0.46 (6 sp³ carbons out of 13 total carbons), the target compound falls within lead-like chemical space (MW ≤ 350 Da) as defined by the Rule-of-Three guidelines for fragment-based screening libraries [1][2]. The unsubstituted benzoyl analog (CAS 31337-88-9, MW 203.24 g/mol) is significantly lighter and more fragment-like (Fsp3 ≈ 0.50), while the 3-trifluoromethyl analog (CAS 2034611-09-9, MW 271.24 g/mol) is heavier and more lead-like [1]. The methylsulfanyl compound occupies a distinct 'sweet spot' with sufficient molecular complexity to explore meaningful SAR while remaining amenable to further optimization without breaching lead-likeness criteria [2]. In screening cascades where molecular weight is used as a triage filter, the 46 Da difference from the unsubstituted parent and 22 Da difference from the CF₃ analog can determine whether a compound advances into hit-to-lead workflows [1].

Lead-likeness Fragment-based drug discovery Molecular complexity

Metabolic Liability Differentiation: The Methylsulfanyl Substituent as a Tunable Oxidation Handle Compared to the Metabolically Inert Trifluoromethyl Group

The 3-(methylsulfanyl) group in the target compound is susceptible to cytochrome P450-mediated S-oxidation to yield the corresponding sulfoxide and sulfone metabolites, a metabolic pathway that is well-characterized for aryl methyl sulfides [1]. By contrast, the 3-trifluoromethyl group in the analog CAS 2034611-09-9 is metabolically inert under standard Phase I oxidative conditions due to the strength of the C-F bond [2]. While no direct comparative metabolic stability data (e.g., human liver microsome intrinsic clearance) for this specific compound pair has been published, the class-level inference is that the methylsulfanyl compound will exhibit higher oxidative clearance than its CF₃ counterpart [1]. This differential is not inherently disadvantageous: the thioether can serve as a latent prodrug handle (sulfoxide metabolites of sulfide-containing drugs such as sulindac and omeprazole are pharmacologically active), or as a site for deliberate metabolic soft-spot introduction to reduce the risk of bioaccumulation [1][3]. The CF₃ analog, while more metabolically stable, lacks this tunability.

Metabolic stability Prodrug design Thioether oxidation

Sulfur-Specific Synthetic Utility: Oxidative Diversification to Sulfoxide and Sulfone Derivatives Compared to Non-Oxidizable Analogs

The methylsulfanyl group in the target compound provides a unique synthetic entry point for controlled oxidation to the corresponding sulfoxide and sulfone derivatives, enabling systematic exploration of three oxidation states (S(II), S(IV), S(VI)) from a single precursor [1]. This is a capability absent in the unsubstituted benzoyl analog (CAS 31337-88-9) and the 3-CF₃ analog (CAS 2034611-09-9) [2]. Selective oxidation with one equivalent of m-chloroperbenzoic acid (m-CPBA) or sodium periodate yields the sulfoxide, while excess oxidant or hydrogen peroxide in acetic acid yields the sulfone [1]. These transformations alter the electronic character (from electron-donating SCH₃, Hammett σₘ ≈ +0.15, to electron-withdrawing SOCH₃, σₘ ≈ +0.52, and SO₂CH₃, σₘ ≈ +0.60), hydrogen-bonding capacity, and three-dimensional shape (sulfoxide chirality at sulfur introduces a new stereocenter), providing a divergent SAR exploration path that is unavailable from the CF₃ or unsubstituted analogs [1][3].

Synthetic diversification Oxidation state tuning Chemical biology probe design

Optimal Research and Procurement Application Scenarios for 5-[3-(Methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane


Lead-Like Screening Library Design Requiring Intermediate Lipophilicity (XLogP3-AA 1.5–2.0) with Zero HBD

The compound's computed XLogP3-AA of 1.8 and zero hydrogen bond donors place it in an ideal lipophilicity window for lead-like screening collections, balancing membrane permeability with aqueous solubility. Procurement of this compound, rather than the more lipophilic 3-CF₃ analog (XLogP3-AA ≈ 2.5) or the less lipophilic unsubstituted benzoyl parent (XLogP3-AA ≈ 1.3), provides library designers with a tool to probe the mid-range lipophilicity SAR space relevant to oral drug candidates [1][2].

Divergent SAR Exploration via Controlled Thioether Oxidation in Medicinal Chemistry Campaigns

In hit-to-lead programs where a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been identified as a core motif, the methylsulfanyl compound serves as a strategic single-precursor entry point to three electronically distinct oxidation states (sulfide → sulfoxide → sulfone), each with incremental changes in Hammett σₘ values, hydrogen-bonding potential, and molecular shape. This divergent strategy reduces the number of distinct compounds that must be procured or custom-synthesized, consolidating chemical sourcing while maximizing SAR information content [3][4].

Peripheral Target Restriction Strategy Leveraging TPSA Differential Over CNS-Penetrant CF₃ Analogs

For programs targeting peripheral enzymes or receptors where CNS exposure is undesirable, the target compound's TPSA of 54.8 Ų offers a calculated 17% higher polar surface area than the 3-CF₃ analog (46.8 Ų), potentially reducing passive blood-brain barrier penetration while maintaining acceptable oral absorption (TPSA well below 140 Ų). Researchers pursuing peripherally restricted pharmacology should preferentially select this compound over the more CNS-penetrant CF₃ variant [2][5].

Fragment-to-Lead Optimization Requiring a Modifiable Aromatic Substituent with Metabolic Soft-Spot Potential

When advancing a 2-oxa-5-azabicyclo[2.2.1]heptane-containing fragment hit toward lead status, the methylsulfanyl group provides a metabolically labile handle that can be deliberately retained (for controlling half-life in fast-cleared series) or oxidized to the more stable sulfone (for improving metabolic stability), a synthetic flexibility absent in the unsubstituted phenyl and trifluoromethyl analogs. This tunability is particularly valuable in phenotypic screening follow-up where the optimal metabolic profile is unknown a priori [3][6].

Quote Request

Request a Quote for 5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.